

# An In-depth Technical Guide to Ethyl 4,5-dimethyloxazole-2-carboxylate

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## Compound of Interest

Compound Name: Ethyl 4,5-dimethyloxazole-2-carboxylate

Cat. No.: B042286

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## Introduction

**Ethyl 4,5-dimethyloxazole-2-carboxylate** is a substituted oxazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The oxazole ring is a key structural motif in various natural products and pharmacologically active molecules. This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthetic approach, and a discussion of the potential applications of **ethyl 4,5-dimethyloxazole-2-carboxylate**, tailored for a scientific audience.

## Chemical Properties

Currently, detailed experimental data for **ethyl 4,5-dimethyloxazole-2-carboxylate** is limited in publicly accessible databases. The following table summarizes the available and predicted physicochemical properties.

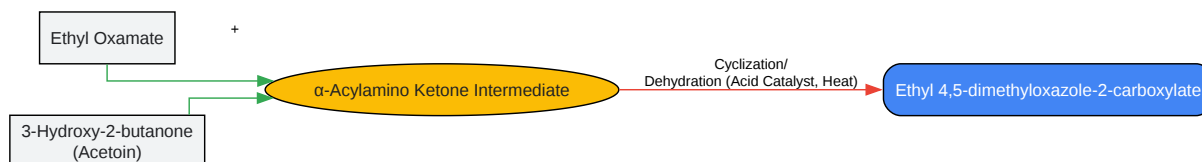
Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>11</sub> NO <sub>3</sub>	[1][2]
Molecular Weight	169.18 g/mol	[1][2]
CAS Number	33123-73-8	[2]
Boiling Point	90-91 °C at 0.6 Torr	[3]
Density	1.1±0.1 g/cm <sup>3</sup> (Predicted)	[3]
pKa	-0.79±0.14 (Predicted)	[3]
Physical State	Not available	
Melting Point	Not available	[1]
Solubility	Not available	
Refractive Index	Not available	[1]

## Synthesis

A specific, detailed experimental protocol for the synthesis of **ethyl 4,5-dimethyloxazole-2-carboxylate** is not readily available in peer-reviewed literature. However, a plausible synthetic route can be proposed based on established methods for oxazole synthesis, such as the Robinson-Gabriel synthesis or modifications thereof. A likely approach involves the cyclization of an  $\alpha$ -acylamino ketone.

## Proposed Synthetic Pathway

A potential synthesis could involve the reaction of ethyl oxamate with 3-hydroxy-2-butanone (acetoin) under dehydrating conditions. The acid-catalyzed reaction would first form an  $\alpha$ -acylamino ketone intermediate, which would then undergo cyclization and dehydration to yield the oxazole ring.



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Proposed synthetic workflow for **Ethyl 4,5-dimethyloxazole-2-carboxylate**.

## Experimental Protocol (Hypothetical)

Materials:

- Ethyl oxamate
- 3-Hydroxy-2-butanone (Acetoin)
- Concentrated sulfuric acid (catalyst)
- Toluene
- Anhydrous sodium sulfate
- Sodium bicarbonate (saturated aqueous solution)
- Brine

Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethyl oxamate (1 equivalent), 3-hydroxy-2-butanone (1 equivalent), and toluene.
- Add a catalytic amount of concentrated sulfuric acid to the mixture.
- Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap.
- Continue refluxing until no more water is collected, indicating the completion of the reaction.

- Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure **ethyl 4,5-dimethyloxazole-2-carboxylate**.

## Spectroscopic Data (Hypothetical)

No experimental spectroscopic data for **ethyl 4,5-dimethyloxazole-2-carboxylate** has been identified. The following represents predicted data based on the compound's structure.

$^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ ):

- $\delta$  4.45 (q,  $J=7.1$  Hz, 2H,  $-\text{OCH}_2\text{CH}_3$ )
- $\delta$  2.40 (s, 3H,  $-\text{CH}_3$ )
- $\delta$  2.30 (s, 3H,  $-\text{CH}_3$ )
- $\delta$  1.42 (t,  $J=7.1$  Hz, 3H,  $-\text{OCH}_2\text{CH}_3$ )

$^{13}\text{C}$  NMR (101 MHz,  $\text{CDCl}_3$ ):

- $\delta$  160.5 (C=O, ester)
- $\delta$  158.0 (C2, oxazole)
- $\delta$  145.0 (C5, oxazole)
- $\delta$  135.0 (C4, oxazole)
- $\delta$  62.0 ( $-\text{OCH}_2$ )
- $\delta$  14.0 ( $-\text{OCH}_2\text{CH}_3$ )
- $\delta$  11.5 ( $-\text{CH}_3$ )

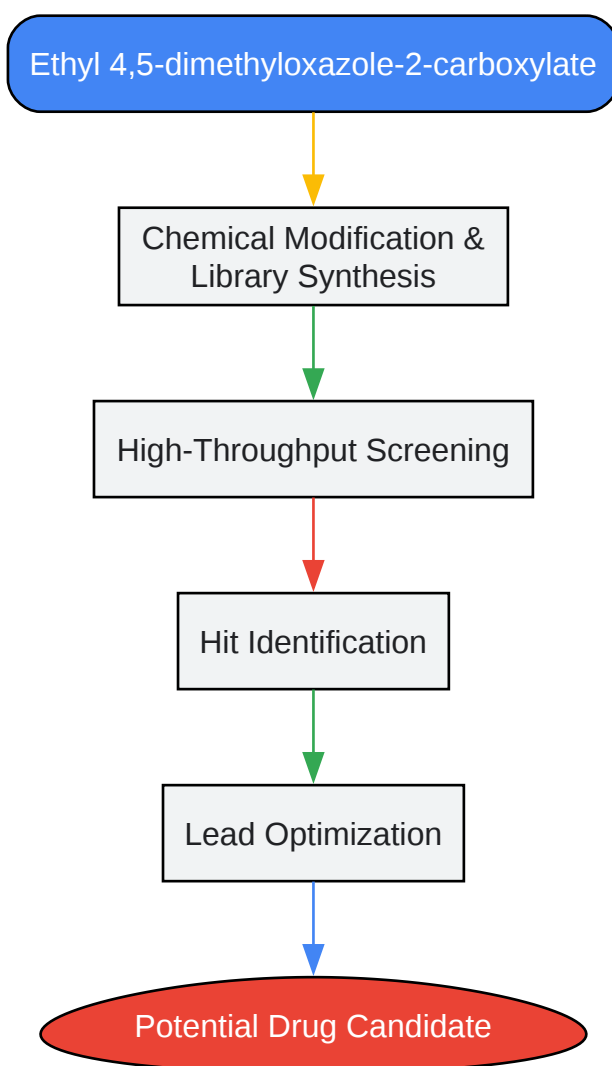
- $\delta$  10.0 (-CH<sub>3</sub>)

Infrared (IR) Spectroscopy (ATR):

- ~2980 cm<sup>-1</sup> (C-H, sp<sup>3</sup>)
- ~1740 cm<sup>-1</sup> (C=O, ester)
- ~1650 cm<sup>-1</sup> (C=N, oxazole)
- ~1580 cm<sup>-1</sup> (C=C, oxazole)
- ~1200 cm<sup>-1</sup> (C-O, ester)

## Biological Activity and Signaling Pathways

There is currently no published information on the biological activity of **ethyl 4,5-dimethyloxazole-2-carboxylate** or its involvement in any signaling pathways. However, the oxazole scaffold is a common feature in many biologically active compounds, suggesting that this molecule could serve as a valuable building block in drug discovery programs. Further research is required to explore its potential therapeutic applications.



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Logical workflow for exploring the drug discovery potential.

## Conclusion

**Ethyl 4,5-dimethyloxazole-2-carboxylate** is a chemical compound with a well-defined structure but limited publicly available experimental data. This guide has provided a summary of its known properties and a plausible, though hypothetical, synthetic route and expected spectroscopic characteristics. The absence of reported biological activity highlights an opportunity for future research to investigate the potential of this molecule and its derivatives in various scientific and therapeutic areas. As a versatile scaffold, it holds promise for applications in medicinal chemistry and materials science, warranting further investigation by the research community.

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